Acetazolamide-13C2,d3 is a deuterated derivative of acetazolamide, which is a well-known carbonic anhydrase inhibitor. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and drug interactions. The incorporation of isotopes like carbon-13 and deuterium allows for enhanced tracking and analysis in various biochemical assays.
Acetazolamide-13C2,d3 can be sourced from chemical suppliers specializing in isotopically labeled compounds. These suppliers cater to research institutions and laboratories that require precise quantification and analysis of chemical substances.
Acetazolamide-13C2,d3 falls under the category of pharmaceutical compounds and is classified as a carbonic anhydrase inhibitor. Its chemical structure is closely related to that of acetazolamide, which is utilized in the treatment of conditions such as glaucoma, altitude sickness, and certain types of seizures.
The synthesis of acetazolamide-13C2,d3 typically involves the selective incorporation of deuterium and carbon-13 into the acetazolamide structure. This can be achieved through various methods, including:
The synthesis may require specific conditions such as controlled temperature and pressure, along with catalysts that facilitate the reaction without leading to unwanted side products. The final product is purified using techniques such as chromatography to ensure high purity suitable for research applications.
The molecular formula for acetazolamide-13C2,d3 is , with a molecular weight of approximately 227.25 g/mol due to the inclusion of deuterium isotopes. The structure includes a thiadiazole ring and a sulfonamide group, characteristic of carbonic anhydrase inhibitors.
Acetazolamide-13C2,d3 can participate in various chemical reactions typical of sulfonamides and thiadiazoles, including:
These reactions are often studied under controlled laboratory conditions to understand their kinetics and mechanisms. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to monitor these reactions.
The primary mechanism by which acetazolamide-13C2,d3 exerts its effects involves inhibition of carbonic anhydrase enzymes. This inhibition leads to decreased bicarbonate reabsorption in renal tubules and altered acid-base balance in the body.
Research indicates that this compound can effectively reduce intraocular pressure and enhance diuresis by modulating bicarbonate levels, making it valuable in both therapeutic and experimental settings.
Acetazolamide-13C2,d3 is typically presented as a white to slightly yellow crystalline powder. It is characterized by:
The compound exhibits weakly acidic properties with a pKa value indicative of its functional groups' acidity. Its stability under various pH conditions makes it suitable for diverse experimental applications.
Acetazolamide-13C2,d3 has several scientific uses:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2